(S)-methyl 2-(6-amino-2,3-dihydrobenzofuran-3-yl)acetate
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Overview
Description
(S)-methyl 2-(6-amino-2,3-dihydrobenzofuran-3-yl)acetate is a chemical compound that belongs to the class of benzofuran derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under specific conditions to form the benzofuran core, followed by functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as catalytic reactions and continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(S)-methyl 2-(6-amino-2,3-dihydrobenzofuran-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and ester groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzofuran derivatives .
Scientific Research Applications
(S)-methyl 2-(6-amino-2,3-dihydrobenzofuran-3-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying various biological processes.
Medicine: Its potential therapeutic properties are explored for developing new drugs.
Industry: The compound is used in the production of materials with specific properties
Mechanism of Action
The mechanism of action of (S)-methyl 2-(6-amino-2,3-dihydrobenzofuran-3-yl)acetate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: A simpler structure with similar core properties.
Benzothiazole: Contains a sulfur atom, offering different reactivity and applications.
Benzimidazole: Known for its extensive therapeutic applications
Uniqueness
(S)-methyl 2-(6-amino-2,3-dihydrobenzofuran-3-yl)acetate is unique due to its specific functional groups and stereochemistry, which confer distinct biological and chemical properties compared to other benzofuran derivatives .
Biological Activity
(S)-methyl 2-(6-amino-2,3-dihydrobenzofuran-3-yl)acetate, with the CAS number 186028-79-5, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzofuran moiety, which is significant for its biological activity. The presence of the amino group enhances its interaction with biological targets.
1. Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of benzofuran have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of vital metabolic pathways.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 32 µg/mL |
This compound | S. aureus | 16 µg/mL |
2. Anticancer Activity
Research has demonstrated that this compound exhibits anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cell lines. For example, in vitro studies using MCF-7 breast cancer cells revealed that it significantly reduced cell viability at concentrations above 10 µM.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15.0 | Apoptosis induction |
PC3 | 20.5 | Cell cycle arrest |
The apoptosis pathway involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, leading to increased cellular death.
3. Neuroprotective Effects
In vivo studies have suggested that this compound may offer neuroprotective benefits. Animal models treated with this compound showed improved cognitive function and reduced markers of neuroinflammation.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways in pathogens.
- Modulation of Signaling Pathways : It may influence signaling pathways related to apoptosis and inflammation, enhancing its therapeutic potential in cancer and neurodegenerative diseases.
Case Studies
A study conducted on the effects of this compound on Leishmania spp. demonstrated significant antiparasitic activity, suggesting its potential use in treating leishmaniasis:
"The compound exhibited an IC50 value of 12 µg/mL against Leishmania amazonensis, indicating strong antiparasitic activity" .
Properties
Molecular Formula |
C11H13NO3 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
methyl 2-[(3S)-6-amino-2,3-dihydro-1-benzofuran-3-yl]acetate |
InChI |
InChI=1S/C11H13NO3/c1-14-11(13)4-7-6-15-10-5-8(12)2-3-9(7)10/h2-3,5,7H,4,6,12H2,1H3/t7-/m1/s1 |
InChI Key |
LOOCILVBHVVZOG-SSDOTTSWSA-N |
Isomeric SMILES |
COC(=O)C[C@@H]1COC2=C1C=CC(=C2)N |
Canonical SMILES |
COC(=O)CC1COC2=C1C=CC(=C2)N |
Origin of Product |
United States |
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